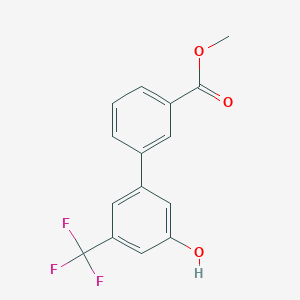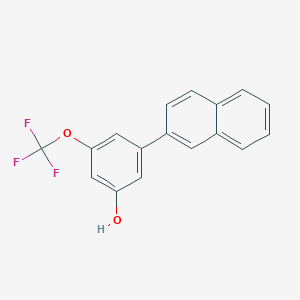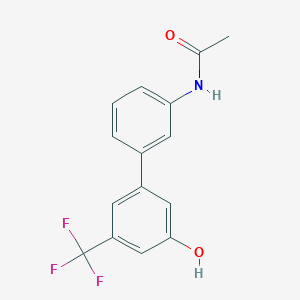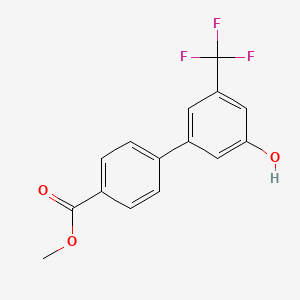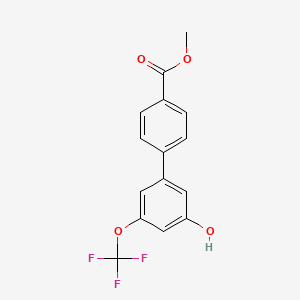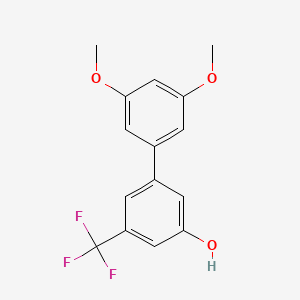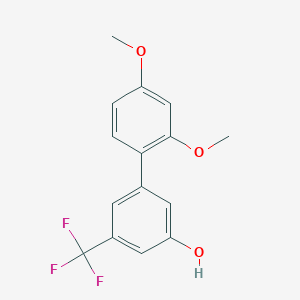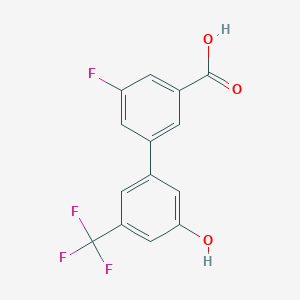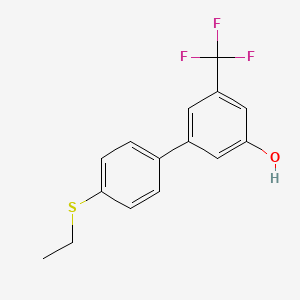
5-(4-Ethylthiophenyl)-3-trifluoromethylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Ethylthiophenyl)-3-trifluoromethylphenol (95%) is a compound belonging to the family of heterocyclic sulfur compounds. It is a colorless crystalline solid and has been used in various scientific fields due to its unique properties. It has been used in a variety of research applications, ranging from organic synthesis to drug development.
Applications De Recherche Scientifique
5-(4-Ethylthiophenyl)-3-trifluoromethylphenol (95%) is a versatile compound that has been used in a variety of scientific research applications. It has been used as a building block in organic synthesis and as a starting material for the synthesis of a variety of heterocyclic sulfur compounds. It has also been used as a reagent in the synthesis of drugs and other pharmaceuticals. Additionally, it has been used in the study of the structure and function of enzymes, as well as in the study of the structure and function of proteins.
Mécanisme D'action
The mechanism of action of 5-(4-ethylthiophenyl)-3-trifluoromethylphenol (95%) is not well understood. However, it is believed that the compound binds to proteins in the cell and modifies their structure and/or function. This binding may lead to changes in the biochemical and physiological processes of the cell.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-ethylthiophenyl)-3-trifluoromethylphenol (95%) are not well understood. However, it has been shown to have a variety of effects on enzymes and proteins. In particular, it has been found to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, and to alter the structure and function of proteins. Additionally, it has been found to affect the expression of certain genes and to alter the metabolism of cells.
Avantages Et Limitations Des Expériences En Laboratoire
5-(4-Ethylthiophenyl)-3-trifluoromethylphenol (95%) is a useful compound for laboratory experiments due to its relatively low cost and availability. Additionally, it is a relatively stable compound and can be stored for long periods of time without significant degradation. However, it is important to note that the compound is toxic and should be handled with care. Additionally, it is important to note that the compound is not water soluble and must be dissolved in a polar solvent prior to use.
Orientations Futures
The use of 5-(4-ethylthiophenyl)-3-trifluoromethylphenol (95%) in scientific research is still in its early stages. However, there are a number of potential future directions for this compound. For example, it could be used to study the structure and function of proteins in greater detail, as well as to develop new drugs and other pharmaceuticals. Additionally, it could be used to study the biochemical and physiological effects of certain compounds on cells, as well as to develop novel compounds with specific biological activities. Finally, it could be used to study the effects of environmental pollutants on cells and organisms.
Méthodes De Synthèse
5-(4-Ethylthiophenyl)-3-trifluoromethylphenol (95%) can be synthesized from 4-ethylthiophene and trifluoromethylphenol. This reaction is conducted in the presence of a base catalyst, such as sodium hydroxide or potassium hydroxide, and a polar solvent, such as methanol or ethanol. The reaction proceeds via a nucleophilic aromatic substitution reaction, in which the trifluoromethylphenol acts as the nucleophile and the 4-ethylthiophene acts as the electrophile. The reaction yields a 95% pure product.
Propriétés
IUPAC Name |
3-(4-ethylsulfanylphenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3OS/c1-2-20-14-5-3-10(4-6-14)11-7-12(15(16,17)18)9-13(19)8-11/h3-9,19H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUHCOJINKCGUOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Ethylthiophenyl)-3-trifluoromethylphenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

